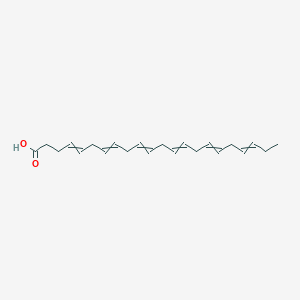

cis-4,7,10,13,16,19-Docosahexaenoic acid

Description

Structure

2D Structure

Properties

CAS No. |

124020-09-3 |

|---|---|

Molecular Formula |

C22H32O2 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

docosa-4,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24) |

InChI Key |

MBMBGCFOFBJSGT-UHFFFAOYSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mammalian Biosynthesis of cis-4,7,10,13,16,19-Docosahexaenoic Acid (DHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4,7,10,13,16,19-Docosahexaenoic acid (DHA), an omega-3 long-chain polyunsaturated fatty acid (LCPUFA), is a critical component of cellular membranes, particularly in the brain, retina, and testes.[1][2] Its unique structure imparts fluidity to cell membranes, influencing a myriad of cellular processes including signal transduction and gene expression.[1][2] DHA is an essential nutrient that can be obtained from the diet or synthesized endogenously from its precursor, α-linolenic acid (ALA).[1][2][3] However, the in vivo conversion of ALA to DHA is known to be inefficient in mammals.[1][2] This guide provides a comprehensive overview of the mammalian DHA biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and experimental methodologies used in its study.

The Sprecher Pathway: A Detailed Look at DHA Biosynthesis

In mammals, the synthesis of DHA from ALA occurs primarily through the "Sprecher pathway," a multi-step process involving enzymes in both the endoplasmic reticulum and peroxisomes.[3][4][5][6][7] This pathway is characterized by a series of desaturation and elongation reactions followed by a final round of peroxisomal β-oxidation.[3][4]

The key enzymatic steps are as follows:

-

Δ6 Desaturation: The pathway is initiated in the endoplasmic reticulum with the desaturation of ALA (18:3n-3) to stearidonic acid (18:4n-3) by the enzyme Δ6 desaturase (FADS2). This is considered a rate-limiting step in the overall synthesis of DHA.[8][9][10]

-

Elongation: Stearidonic acid is then elongated by two carbons to form 20:4n-3 by an elongase enzyme.

-

Δ5 Desaturation: The subsequent desaturation of 20:4n-3 to eicosapentaenoic acid (EPA; 20:5n-3) is catalyzed by Δ5 desaturase (FADS1).

-

Further Elongation: EPA undergoes two successive elongation steps, first to docosapentaenoic acid (DPA; 22:5n-3) and then to tetracosapentaenoic acid (24:5n-3).

-

Δ6 Desaturation of a 24-Carbon Substrate: The 24:5n-3 intermediate is then desaturated by Δ6 desaturase to form tetracosahexaenoic acid (24:6n-3).[5][6][7]

-

Peroxisomal β-Oxidation: Finally, 24:6n-3 is translocated to the peroxisome where it undergoes one round of β-oxidation to yield the final product, DHA (22:6n-3).[3][4][8][9][10][11][12] This retro-conversion process is a unique feature of the Sprecher pathway.[4]

Visualization of the Sprecher Pathway

Caption: The Sprecher pathway for DHA biosynthesis in mammals.

Quantitative Data on DHA Biosynthesis

The efficiency of DHA synthesis is influenced by various factors, including the activity of the desaturase and elongase enzymes. Below is a summary of reported synthesis rates.

| Parameter | Value | Species | Conditions | Reference |

| Whole-body DHA synthesis-secretion rate | 0.27 - 0.47 mg/day | Human | From circulating unesterified ALA | [13] |

| Net conversion of d5-ALA to d5-DHA | 0.05% of dose | Human | Oral administration | [13] |

| Percent conversion of dietary ALA to serum DHA | 0.2% | Mouse | [14] | |

| Percent conversion of dietary ALA to whole body DHA | 9.5% | Mouse | [14] |

Regulation of DHA Biosynthesis

The biosynthesis of DHA is tightly regulated at the transcriptional level to maintain cellular homeostasis of highly unsaturated fatty acids.[8][9][10]

Key regulatory factors include:

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor plays a crucial role in activating the transcription of genes involved in fatty acid synthesis, including the Δ6 desaturase gene.[8][9][10]

-

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors can induce the expression of enzymes involved in fatty acid oxidation. The induction of desaturases by peroxisome proliferators is a slower, potentially compensatory response to increased fatty acid oxidation.[8][9][10]

-

Feedback Regulation: High levels of DHA can suppress the expression of key enzymes in its own synthesis pathway, such as Δ6 desaturase, creating a negative feedback loop.[13]

Visualization of Regulatory Pathways

Caption: Transcriptional regulation of the FADS2 gene.

Experimental Protocols

The study of DHA biosynthesis employs a range of sophisticated experimental techniques. Below are outlines of key methodologies.

Stable Isotope Tracing of DHA Synthesis

This method allows for the quantitative measurement of DHA synthesis from its precursors in vivo.

Methodology:

-

Administration of Labeled Precursor: A stable isotope-labeled precursor, such as d5-α-linolenic acid (d5-ALA), is administered to the subject, often via continuous intravenous infusion.[13]

-

Blood Sampling: Serial blood samples are collected over a defined time course.[13]

-

Lipid Extraction: Total lipids are extracted from plasma samples using a method like the Folch procedure (chloroform:methanol).[13]

-

Fatty Acid Analysis: The extracted fatty acids are derivatized to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography/mass spectrometry (GC/MS) to determine the concentration and isotopic enrichment of the labeled DHA and its intermediates.[13]

-

Kinetic Modeling: The data on the appearance of the labeled fatty acids over time are fitted to a kinetic model to calculate the synthesis-secretion rates.[13]

Visualization of Experimental Workflow

Caption: Workflow for stable isotope tracing of DHA synthesis.

In Vitro Enzyme Assays

These assays are used to characterize the activity of the individual enzymes involved in the DHA biosynthesis pathway.

Methodology for Desaturase Activity:

-

Enzyme Source: Microsomes are prepared from a relevant tissue source (e.g., liver) or from cells overexpressing the desaturase of interest.

-

Substrate: A radiolabeled fatty acid substrate (e.g., [1-14C]ALA for Δ6 desaturase) is used.

-

Incubation: The enzyme source is incubated with the substrate in a buffered solution containing necessary cofactors (e.g., NADH, ATP, Coenzyme A).

-

Reaction Termination and Extraction: The reaction is stopped, and the lipids are extracted.

-

Analysis: The fatty acids are converted to FAMEs and separated by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). The radioactivity in the substrate and product peaks is quantified to determine enzyme activity.

Conclusion

The biosynthesis of DHA in mammals is a complex and highly regulated process that is essential for maintaining optimal health. The Sprecher pathway, involving both the endoplasmic reticulum and peroxisomes, provides a mechanism for the endogenous production of this vital fatty acid. A thorough understanding of this pathway, its regulation, and the experimental methods used to study it is crucial for researchers and professionals in the fields of nutrition, neuroscience, and drug development. Future research will likely focus on further elucidating the regulatory networks governing DHA synthesis and exploring therapeutic strategies to enhance its production in various physiological and pathological conditions.

References

- 1. Enhanced Production of Docosahexaenoic Acid in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Production of Docosahexaenoic Acid in Mammalian Cells | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Two alternative pathways for docosahexaenoic acid (DHA, 22:6n-3) biosynthesis are widespread among teleost fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. STORRE: Two alternative pathways for docosahexaenoic acid (DHA, 22:6n-3) biosynthesis are widespread among teleost fish [storre.stir.ac.uk]

- 8. Essential fatty acid synthesis and its regulation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitation of Human Whole-Body Synthesis-Secretion Rates of DHA and EPA from Circulating Unesterified α-Linolenic Acid at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serum measures of docosahexaenoic acid (DHA) synthesis underestimates whole body DHA synthesis in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Docosahexaenoic Acid (DHA) in Neuronal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA), is a critical structural and functional component of neuronal cell membranes, accounting for 30-40% of the phospholipids (B1166683) in the gray matter of the cerebral cortex.[1][2] Its profound impact on neuronal health and function stems from a complex interplay of biophysical, protein-modulatory, and signaling mechanisms. This technical guide provides an in-depth exploration of the core mechanisms of action of DHA in neuronal cell membranes, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support research and drug development endeavors.

Biophysical Modulation of the Neuronal Membrane

DHA's unique molecular structure, characterized by a long 22-carbon chain and six cis double bonds, imparts significant flexibility and fluidity to the neuronal membrane.[3][4][5] This alteration of the membrane's physical properties is a fundamental aspect of its mechanism of action, influencing membrane protein function and signaling platforms.

Enhancement of Membrane Fluidity

The presence of DHA within membrane phospholipids disrupts the tight packing of fatty acyl chains, leading to increased membrane fluidity.[1][2][6][7] This "fluidizing" effect is crucial for optimal neuronal function, facilitating the lateral movement of receptors and ion channels, which is essential for efficient signal transduction.[3][4]

Regulation of Lipid Rafts

DHA plays a complex role in the organization of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling. By influencing the formation and stability of these rafts, DHA can modulate the activity of resident proteins.[8][9] Studies have shown that DHA-containing phospholipids can alter the size and composition of lipid rafts, thereby influencing neurotransmission and cellular signaling.[8][9]

Table 1: Quantitative Effects of DHA on Neuronal Membrane Properties

| Parameter | Effect of DHA | Quantitative Change | Experimental Model | Reference |

| Membrane Fluidity | Increase | Significantly increased | HEK-APP cells | [10] |

| Lipid Raft Size | Increase | Nanoscale raft-like domains increased in size | Model membranes (NMR, neutron scattering) | [9] |

| Membrane Width | Reduction | Reduction of 5 Å in the presence of POPC and cholesterol | Model membranes (Electron density profiles) | [8] |

Modulation of Membrane Protein Function

DHA directly and indirectly influences the function of a wide array of membrane-embedded proteins critical for neuronal signaling, including receptors and ion channels.

G-Protein Coupled Receptors (GPCRs)

DHA can activate specific GPCRs, such as GPR40 (also known as FFA1), which is expressed in the brain.[1] Activation of the DHA/GPR40 signaling pathway has been linked to adult neurogenesis in the hippocampus.[1] Furthermore, the enrichment of DHA in membrane phospholipids can optimize the signaling of other GPCRs by altering the local membrane environment.

Ion Channels

DHA has been shown to modulate the activity of various neuronal ion channels, which are fundamental for controlling neuronal excitability and synaptic transmission.[1][11] Electrophysiological studies have demonstrated that DHA can directly interact with and inhibit certain voltage-gated potassium (Kv) channels in a subunit-selective manner.[12]

Table 2: Effects of DHA on Neuronal Ion Channel Activity

| Ion Channel | Effect of DHA | Kd Value | Experimental System | Reference |

| Kv1.2 | Inhibition | 1.8 ± 0.1 µM | Mammalian fibroblasts | [12] |

| Kv3.1a | Inhibition | 690 ± 60 nM | Mammalian fibroblasts | [12] |

| TRPV1 | Interaction | Not specified | Nociceptive neurons | [1] |

Influence on Neuronal Signaling Pathways

DHA and its metabolites are potent signaling molecules that modulate a multitude of intracellular pathways crucial for neuronal survival, growth, and plasticity.

Synaptic Plasticity and Neurotransmission

DHA is essential for synaptic plasticity, the cellular basis of learning and memory.[1][13] It promotes neurite outgrowth, synaptogenesis, and the expression of key synaptic proteins, including synapsins and glutamate (B1630785) receptors.[11][14] DHA supplementation has been shown to increase glutamatergic synaptic activity.[1][14] Conversely, DHA deficiency impairs long-term potentiation (LTP).[14]

Brain-Derived Neurotrophic Factor (BDNF) Signaling

DHA plays a critical role in regulating the expression and action of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin for neuronal survival and growth.[11][15][16][17][18][19][20] DHA can increase BDNF levels through various mechanisms, including the activation of transcription factors like PPARs and RXRs.[15][17] The synergistic action of DHA and BDNF promotes synaptic plasticity and cognitive function.[16]

// Nodes DHA [label="DHA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPAR_RXR [label="PPAR/RXR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BDNF_Gene [label="BDNF Gene\nExpression", fillcolor="#FBBC05", fontcolor="#202124"]; BDNF [label="BDNF", fillcolor="#34A853", fontcolor="#FFFFFF"]; TrkB [label="TrkB Receptor", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; Synaptic_Plasticity [label="Synaptic Plasticity\nNeuronal Survival", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DHA -> PPAR_RXR [label="activates"]; PPAR_RXR -> BDNF_Gene [label="upregulates"]; BDNF_Gene -> BDNF [label="produces"]; BDNF -> TrkB [label="binds to"]; TrkB -> PI3K_Akt [label="activates"]; TrkB -> CREB [label="activates"]; PI3K_Akt -> Synaptic_Plasticity; CREB -> Synaptic_Plasticity; } .dot Caption: DHA-mediated potentiation of BDNF signaling.

Neuroinflammation

DHA and its derivatives, such as resolvins and protectins, have potent anti-inflammatory properties.[1][21][22] In the context of the central nervous system, DHA can attenuate neuroinflammation by reducing the production of pro-inflammatory mediators and modulating microglial activity.[21][22][23]

Akt Signaling Pathway

DHA promotes neuronal survival in part through the activation of the Akt signaling pathway.[11][16][24][25] This is often linked to an increase in phosphatidylserine (B164497) (PS) in the neuronal membrane, which facilitates the membrane translocation and activation of Akt.[24][25]

// Nodes DHA [label="DHA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PS_Synthesis [label="Phosphatidylserine (PS)\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; PS_Membrane [label="PS Accumulation\nin Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DHA -> PS_Synthesis [label="stimulates"]; PS_Synthesis -> PS_Membrane; PS_Membrane -> Akt [label="facilitates\nactivation via PI3K"]; PI3K -> Akt; Akt -> Apoptosis_Inhibition; Apoptosis_Inhibition -> Neuronal_Survival; } .dot Caption: DHA-mediated activation of the pro-survival Akt pathway.

WNT/β-catenin Signaling Pathway

Recent evidence suggests that DHA can activate the WNT signaling pathway, which is crucial for neurogenesis and cell survival.[26] This activation may contribute to the neuroprotective effects of DHA.

Experimental Protocols

Measurement of Membrane Fluidity

Method: Fluorescence Anisotropy using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Protocol Outline:

-

Cell Culture and Treatment: Culture neuronal cells (e.g., HEK-APP cells) to the desired confluency. Treat cells with DHA or a vehicle control for a specified duration.

-

Probe Labeling: Harvest the cells and wash with phosphate-buffered saline (PBS). Incubate the cell suspension with a DPH solution (e.g., 2 µM in PBS) in the dark at 37°C for 30 minutes.

-

Fluorescence Measurement: Wash the cells to remove excess probe. Resuspend the cells in PBS and measure fluorescence anisotropy using a spectrofluorometer with excitation at ~360 nm and emission at ~430 nm.

-

Data Analysis: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Analysis of Lipid Raft Composition

Method: Sucrose (B13894) Density Gradient Ultracentrifugation followed by Western Blotting.

Protocol Outline:

-

Cell Lysis: Treat neuronal cells with DHA. Lyse the cells in a cold lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease inhibitors.

-

Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient (e.g., 5-30-40%) in ultracentrifuge tubes.

-

Ultracentrifugation: Carefully layer the cell lysate on top of the sucrose gradient. Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.

-

Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts, being less dense, will float to the lower-density sucrose fractions.

-

Protein Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against lipid raft marker proteins (e.g., flotillin, caveolin) and non-raft proteins.

Electrophysiological Recording of Ion Channel Activity

Method: Whole-cell Patch-Clamp Technique.

Protocol Outline:

-

Cell Preparation: Culture cells expressing the ion channel of interest (e.g., mammalian fibroblasts transfected with Kv1.2).

-

Recording Setup: Place the cell-containing coverslip in a recording chamber on the stage of an inverted microscope. Perfuse with an external recording solution.

-

Patch Pipette: Pull a glass micropipette and fill it with an internal solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

-

Data Acquisition: Apply voltage protocols to elicit ion currents and record the currents using a patch-clamp amplifier and data acquisition software. Apply DHA to the external solution and record the changes in current amplitude and kinetics.

// Nodes Start [label="Start: Cell Culture\n(e.g., Kv1.2 expressing cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Recording Chamber\nand Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Pipette [label="Pull and Fill\nPatch Pipette", fillcolor="#F1F3F4", fontcolor="#202124"]; Seal [label="Approach Cell and\nForm Gigaohm Seal", fillcolor="#FBBC05", fontcolor="#202124"]; WholeCell [label="Rupture Membrane for\nWhole-Cell Configuration", fillcolor="#FBBC05", fontcolor="#202124"]; Record_Baseline [label="Record Baseline\nIon Currents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apply_DHA [label="Apply DHA to\nExternal Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Record_DHA [label="Record Ion Currents\nin Presence of DHA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data:\nCompare Currents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare; Prepare -> Pipette; Pipette -> Seal; Seal -> WholeCell; WholeCell -> Record_Baseline; Record_Baseline -> Apply_DHA; Apply_DHA -> Record_DHA; Record_DHA -> Analyze; Analyze -> End; } .dot Caption: Workflow for patch-clamp analysis of DHA's effect on ion channels.

Conclusion

The mechanism of action of DHA in neuronal cell membranes is a multifaceted process involving the modulation of the membrane's biophysical properties, the direct and indirect regulation of membrane protein function, and the intricate control of numerous intracellular signaling pathways. A comprehensive understanding of these mechanisms is paramount for the development of novel therapeutic strategies targeting neurological and neurodegenerative diseases. This guide provides a foundational resource for researchers and drug developers, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the complex signaling networks influenced by this vital omega-3 fatty acid. Further research into the precise molecular interactions and the interplay between these different mechanisms will continue to illuminate the full therapeutic potential of DHA.

References

- 1. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DHA and AA in Neuronal Development and Function | Encyclopedia MDPI [encyclopedia.pub]

- 4. Docosahexaenoic and Arachidonic Acids as Neuroprotective Nutrients throughout the Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Is the Structural Role of Omega-3s (DHA/EPA) in Brain Cell Membranes? → Learn [lifestyle.sustainability-directory.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EPA and DHA containing phospholipids have contrasting effects on membrane structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Docosahexaenoic acid regulates the formation of lipid rafts: A unified view from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liposome-incorporated DHA increases neuronal survival by enhancing non-amyloidogenic APP processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Docosahexaenoic acid block of neuronal voltage-gated K+ channels: subunit selective antagonism by zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pure.korea.ac.kr [pure.korea.ac.kr]

- 15. researchgate.net [researchgate.net]

- 16. DHA dietary supplementation enhances the effects of exercise on synaptic plasticity and cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DHA (omega-3 fatty acid) increases the action of brain-derived neurotrophic factor (BDNF) | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 18. What Is the Connection between Omega-3s and the Production of BDNF? → Learn [lifestyle.sustainability-directory.com]

- 19. DHA (omega-3 fatty acid) increases the action of brain-derived neurotrophic factor (BDNF) | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 20. Lipidomics Analysis Reveals the Effects of Docosahexaenoic Acid from Different Sources on Prefrontal-Cortex Synaptic Plasticity [mdpi.com]

- 21. Unesterified docosahexaenoic acid is protective in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Role of docosahexaenoic acid in the modulation of glial cells in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ω-3 DPA Protected Neurons from Neuroinflammation by Balancing Microglia M1/M2 Polarizations through Inhibiting NF-κB/MAPK p38 Signaling and Activating Neuron-BDNF-PI3K/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Activation of WNT and CREB Signaling Pathways in Human Neuronal Cells in Response to the Omega-3 Fatty Acid Docosahexaenoic Acid (DHA) - PMC [pmc.ncbi.nlm.nih.gov]

The Integral Role of cis-4,7,10,13,16,19-Docosahexaenoic Acid in Fetal Brain Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4,7,10,13,16,19-Docosahexaenoic acid (DHA), an omega-3 long-chain polyunsaturated fatty acid, is a critical structural and functional component of the fetal brain. Its accumulation, particularly during the third trimester, is paramount for orchestrating a symphony of neurodevelopmental processes, including neurogenesis, synaptogenesis, and neuronal migration. Deficiencies in maternal DHA intake can lead to suboptimal neural development with potential long-term consequences on cognitive and visual functions. This technical guide provides an in-depth exploration of the molecular mechanisms through which DHA exerts its influence on the developing fetal brain. It summarizes key quantitative data, details experimental protocols for studying DHA's effects, and visualizes the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to understanding and harnessing the therapeutic potential of DHA in perinatal neuroscience.

Introduction

The profound and rapid development of the central nervous system during the fetal period represents a critical window of vulnerability and opportunity. Among the myriad of nutrients required for this intricate process, this compound (DHA) has emerged as a cornerstone for healthy brain maturation. DHA is the most abundant omega-3 fatty acid in the brain, where it is preferentially incorporated into the phospholipids (B1166683) of neuronal membranes, influencing their fluidity, and the function of embedded proteins. The fetus is entirely dependent on the maternal supply of DHA, which is transferred across the placenta. This guide delves into the multifaceted role of DHA in fetal brain development, elucidating its molecular mechanisms of action and providing practical information for its study.

Quantitative Data on DHA in Fetal Brain Development

The following tables summarize key quantitative findings from various studies on the impact of DHA on fetal and infant neurodevelopment.

Table 1: Maternal DHA Supplementation and Infant Outcomes

| Study/Trial | DHA Dosage | Duration of Supplementation | Key Findings | Reference |

| DOMINO trial | 800 mg/day | <21 weeks gestation to delivery | No significant effect on cognitive and language development at 18 months. | |

| KUDOS study | 600 mg/day | From 14.5 weeks gestation to delivery | Improved visual attention in infancy, but no consistent long-term cognitive benefit. | |

| Ogundipe et al. | 300 mg/day | Last trimester of pregnancy | Positive correlation with infant brain volumes on MRI scan. | |

| Carlson et al. | 600 mg/day | <20 weeks gestation to delivery | Reduced risk of preterm delivery and low birth weight. | |

| Iranian RCT | 120 mg/day DHA + 180 mg/day EPA | 20th week of pregnancy to 30 days postpartum | Improvement in primary neurodevelopment in 4-6 month old children. |

Table 2: Effects of DHA on Neuronal and Synaptic Development (In Vitro & Animal Models)

| Experimental Model | DHA Concentration/Dose | Outcome Measure | Quantitative Change | Reference |

| Embryonic Hippocampal Neurons | 1 µM | N-docosahexaenoylethanolamide (DEA) level | Increase from 55 ± 6 to 313 ± 30 fmol | |

| Adult Rats | 300 mg/kg/day for 7 weeks | Number of newborn neurons (BrdU+/NeuN+) in dentate gyrus | Significantly increased | |

| Mouse Model of ω-3 FA deficiency | Maternal dietary ω-3 FA deprivation | Brain DHA content in offspring at 3 weeks | >50% decrease | |

| Mouse Model of ω-3 FA deficiency | Maternal dietary ω-3 FA deprivation | Hippocampal postsynaptic density protein 95 (PSD-95) | 43% of adequate group | |

| Mouse Model of ω-3 FA deficiency | Maternal dietary ω-3 FA deprivation | Hippocampal synaptosome-associated protein of 25 kDa (SNAP-25) | 64% of adequate group |

Core Mechanisms of DHA Action in Fetal Neurodevelopment

DHA influences fetal brain development through a variety of interconnected mechanisms:

-

Neurogenesis: DHA promotes the proliferation and differentiation of neural stem cells (NSCs) into neurons. It can influence the cell cycle by stopping its progression, thereby inducing differentiation.

-

Neuronal Migration and Differentiation: DHA is crucial for the proper migration of newly formed neurons to their designated locations in the developing brain and for their subsequent differentiation into specialized neuronal subtypes.

-

Synaptogenesis and Synaptic Plasticity: DHA is a key component of synaptic membranes and plays a vital role in the formation of synapses (synaptogenesis) and the strengthening or weakening of synaptic connections over time (synaptic plasticity). It enhances neurite outgrowth and the expression of synaptic proteins.

-

Modulation of Signaling Pathways: DHA and its metabolites can act as signaling molecules, influencing key intracellular pathways that govern neuronal survival, growth, and function.

-

Anti-inflammatory and Neuroprotective Effects: DHA can be converted into specialized pro-resolving mediators (SPMs) like resolvins and protectins, which have potent anti-inflammatory and neuroprotective properties, safeguarding the developing brain from injury and stress.

Key Signaling Pathways Modulated by DHA

DHA's neurodevelopmental effects are mediated through its influence on several critical signaling pathways.

The WNT/β-catenin Signaling Pathway

The WNT/β-catenin pathway is fundamental for regulating cell fate, proliferation, and migration during embryonic development. DHA has been shown to upregulate this pathway in human neuronal cells.

Caption: DHA upregulates the WNT/β-catenin signaling pathway.

The CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal plasticity, survival, and differentiation. DHA and its metabolite, synaptamide, activate the CREB pathway.

The Genetic Nexus of Hepatic Docosahexaenoic Acid (DHA) Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA), is a critical component of cell membranes and a key signaling molecule, particularly in the brain and retina. The liver plays a central role in maintaining systemic DHA homeostasis through its synthesis from dietary precursors, uptake from circulation, and subsequent distribution to peripheral tissues. The intricate genetic and transcriptional network governing these processes is a subject of intense research, with significant implications for metabolic health and the development of therapeutic interventions for diseases such as non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth exploration of the core genetic and molecular players orchestrating DHA metabolism within the liver, offering a valuable resource for researchers, scientists, and drug development professionals.

Core Genetic Determinants of Hepatic DHA Synthesis

The endogenous synthesis of DHA from its precursor, alpha-linolenic acid (ALA), involves a series of elongation and desaturation steps catalyzed by specific enzymes encoded by the Fatty Acid Desaturase (FADS) and Elongation of Very Long-Chain Fatty Acids (ELOVL) gene families.

Fatty Acid Desaturase 2 (FADS2)

The FADS2 gene encodes for delta-6 desaturase (D6D), a rate-limiting enzyme in the PUFA biosynthetic pathway.[1][2] D6D catalyzes the initial desaturation of ALA to stearidonic acid (SDA). Genetic polymorphisms within the FADS gene cluster, particularly in FADS2, have been shown to significantly influence circulating and tissue levels of long-chain PUFAs, including DHA.[3][4] Minor allele carriers of certain FADS2 SNPs, such as rs174575, have been associated with lower plasma concentrations of EPA and DHA.[4]

Elongation of Very Long-Chain Fatty Acids Protein 2 (ELOVL2)

The ELOVL2 gene product is a crucial elongase responsible for the elongation of C22 PUFAs, a key step in the terminal stages of DHA synthesis.[5][6] Studies utilizing Elovl2 knockout mice have unequivocally demonstrated its essential role in hepatic and systemic DHA production.[5][6][7] Ablation of Elovl2 leads to a dramatic reduction in liver and serum DHA levels, with a concurrent accumulation of the upstream precursor, docosapentaenoic acid (DPA, 22:5n-3).[6][7]

The following table summarizes the quantitative impact of Elovl2 ablation on hepatic DHA levels in mice.

| Genotype | Liver DHA Level (Relative to Wild-Type) | Reference |

| Elovl2-/- | Substantially decreased | [6] |

| Elovl2-/- | 88% reduction in mitochondrial membranes | [8] |

| Liver-specific Elovl2 KO | 85% lower | [9] |

Transcriptional Regulation of DHA Metabolism

The expression of key enzymes involved in DHA synthesis is tightly controlled by a network of transcription factors that respond to nutritional and hormonal signals.

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)

SREBP-1c, encoded by the SREBF1 gene, is a master transcriptional regulator of lipogenesis in the liver.[10][11] It plays a pivotal role in upregulating the expression of genes involved in fatty acid synthesis, including FADS2 and ELOVL2.[5][12] Insulin is a potent inducer of SREBP-1c expression and processing, thereby promoting the entire lipogenic program, including DHA synthesis.[8][11] Conversely, PUFAs, including DHA, can suppress SREBP-1c activity, creating a negative feedback loop.[13] This suppression is mediated in part by promoting the degradation of the mature, nuclear form of SREBP-1.[9][13]

The signaling pathway for SREBP-1c activation and its influence on DHA synthesis genes is depicted below.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that functions as a lipid sensor, and its activation generally leads to an increase in fatty acid oxidation.[14][15] While its primary role is catabolic, PPARα also influences PUFA synthesis. Some studies suggest a dual regulation of FADS2 by both SREBP-1c and PPARα.[7] DHA itself is a ligand for PPARα, and its activation can influence the expression of genes involved in lipid metabolism.[12][16] The precise quantitative effects of PPARα activation on hepatic DHA levels are complex and can be influenced by the overall metabolic state.

Other Genetic Modulators

Patatin-Like Phospholipase Domain-Containing 3 (PNPLA3)

The PNPLA3 gene variant I148M is strongly associated with increased hepatic triglyceride content and NAFLD.[13][17][18] Carriers of the I148M variant exhibit altered hepatic lipid composition, with some studies reporting an increase in the proportion of n-3 PUFAs, including ALA, within the triglyceride fraction.[13] However, other reports suggest that the I148M variant may lead to decreased enrichment of erythrocyte DHA.[19] The precise mechanism by which PNPLA3 I148M influences DHA metabolism is still under investigation but appears to involve altered triglyceride hydrolysis and remodeling.[17]

The table below summarizes findings on the impact of the PNPLA3 I148M variant on hepatic lipids.

| Genotype | Effect on Hepatic Lipids | Reference |

| PNPLA3 I148M | 1.75-fold increase in liver TAGs | [13] |

| PNPLA3 I148M | Increased α-linolenic acid in liver TAG fraction | [13] |

| PNPLA3148MM | 3.5-fold higher intrahepatocellular triglycerides | [17] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the genetic regulation of hepatic DHA metabolism.

Fatty Acid Analysis by Gas Chromatography (GC)

Objective: To quantify the fatty acid composition, including DHA, of liver tissue.

Methodology:

-

Lipid Extraction: Total lipids are extracted from homogenized liver tissue using a solvent mixture, typically chloroform:methanol, based on the method of Bligh and Dyer.[20]

-

Saponification and Methylation: The extracted lipids are saponified to release free fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs).[10] This is commonly achieved using a reagent like boron trifluoride in methanol.[20]

-

GC Analysis: The FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (GC-FID).[1][10][21] FAMEs are identified by comparing their retention times to those of known standards. The area under each peak is used to determine the relative and absolute amounts of each fatty acid.[1]

The general workflow for fatty acid analysis is illustrated below.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of genes involved in DHA metabolism, such as FADS2 and ELOVL2.

Methodology:

-

RNA Extraction: Total RNA is isolated from liver tissue using a commercial kit (e.g., TRIzol or RNeasy).[22][23]

-

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[22][23]

-

qPCR: The cDNA is used as a template for PCR amplification with gene-specific primers for the target genes (FADS2, ELOVL2, etc.) and a reference gene (e.g., β-actin, GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.[22][23]

-

Data Analysis: The relative expression of the target genes is calculated using the comparative CT (ΔΔCT) method, normalized to the expression of the reference gene.

Western Blot Analysis for Protein Expression

Objective: To determine the protein levels of key regulatory factors, such as the precursor and mature forms of SREBP-1c.

Methodology:

-

Protein Extraction: Nuclear and cytoplasmic protein fractions are isolated from liver tissue or cultured hepatocytes.[2][5][24]

-

SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24][25]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[24]

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-SREBP-1).[24][25] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[5][24] The intensity of the bands is quantified to determine the relative protein abundance.

Conclusion

The genetic regulation of DHA metabolism in the liver is a complex and highly orchestrated process involving a suite of enzymes and transcription factors. Key genes such as FADS2 and ELOVL2 are fundamental for the biosynthesis of DHA, while transcription factors like SREBP-1c and PPARα act as critical control points, integrating nutritional and hormonal signals to modulate gene expression. Furthermore, genetic variants in genes such as PNPLA3 can significantly impact hepatic lipid composition and, consequently, DHA metabolism. A thorough understanding of these regulatory networks, facilitated by the experimental approaches outlined in this guide, is paramount for the development of novel therapeutic strategies targeting metabolic diseases associated with dysregulated lipid metabolism. Further research, particularly focusing on the interplay between different genetic factors and environmental influences, will continue to unravel the complexities of hepatic DHA homeostasis.

References

- 1. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Genetic association between FADS and ELOVL polymorphisms and the circulating levels of EPA/DHA in humans: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Liver-Specific Expression of Transcriptionally Active SREBP-1c Is Associated with Fatty Liver and Increased Visceral Fat Mass | PLOS One [journals.plos.org]

- 6. Elovl2 ablation demonstrates that systemic DHA is endogenously produced and is essential for lipid homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elovl2 ablation demonstrates that systemic DHA is endogenously produced and is essential for lipid homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Video: The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy [jove.com]

- 11. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. PNPLA3 variant I148M is associated with altered hepatic lipid composition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Genome-wide Localization of SREBP-2 in Hepatic Chromatin Predicts a Role in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human PNPLA3-I148M variant increases hepatic retention of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hepatic patatin-like phospholipase domain-containing 3 levels are increased in I148M risk allele carriers and correlate with NAFLD in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. scribd.com [scribd.com]

- 21. static.igem.org [static.igem.org]

- 22. researchgate.net [researchgate.net]

- 23. stackscientific.nd.edu [stackscientific.nd.edu]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

The Anti-Inflammatory Properties of Docosahexaenoic Acid (DHA): A Molecular Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is increasingly recognized for its potent anti-inflammatory properties. This technical guide delves into the molecular mechanisms by which DHA exerts its effects, providing a comprehensive overview of the key signaling pathways, experimental evidence, and detailed protocols for researchers in the field.

Core Molecular Mechanisms of DHA's Anti-Inflammatory Action

DHA's anti-inflammatory activity is multifaceted, primarily revolving around the modulation of key signaling pathways that govern the inflammatory response. These include the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Furthermore, DHA is a precursor to specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which actively orchestrate the resolution of inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.

DHA has been shown to inhibit NF-κB activation at multiple levels.[1][2] Studies have demonstrated that DHA can prevent the phosphorylation and degradation of IκBα, thereby retaining NF-κB in the cytoplasm.[3][4] This ultimately leads to a reduction in the nuclear translocation of the p65 and p50 subunits of NF-κB.[3][5] The binding of DHA to the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), can trigger a signaling cascade that inhibits NF-κB activation.[6][7]

References

- 1. umimpact.umt.edu [umimpact.umt.edu]

- 2. Enhanced anti-inflammatory effects of DHA and quercetin in lipopolysaccharide-induced RAW264.7 macrophages by inhibiting NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DHA blocks TPA-induced cell invasion by inhibiting MMP-9 expression via suppression of the PPAR-γ/NF-κB pathway in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Omega-3 Free Fatty Acids Suppress Macrophage Inflammasome Activation by Inhibiting NF-κB Activation and Enhancing Autophagy | PLOS One [journals.plos.org]

- 7. Omega-3 Free Fatty Acids Suppress Macrophage Inflammasome Activation by Inhibiting NF-κB Activation and Enhancing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Apoptotic Power of DHA: A Technical Guide to its Signaling Pathways in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4,7,10,13,16,19-Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, has garnered significant attention in oncology for its selective cytotoxicity against cancer cells while leaving normal cells largely unharmed.[1] A primary mechanism underlying its anti-cancer activity is the induction of apoptosis, or programmed cell death. Understanding the intricate signaling networks that DHA modulates to trigger this process is paramount for its development as a potential therapeutic or adjuvant agent. This technical guide provides an in-depth exploration of the core signaling pathways activated by DHA in cancer cell apoptosis, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Data Presentation: The Impact of DHA on Cancer Cell Viability and Apoptosis

The efficacy of DHA in reducing cancer cell viability and inducing apoptosis varies across different cancer types and cell lines. The following tables summarize key quantitative data from various studies.

| Cell Line | Cancer Type | IC50 Value of DHA (µM) | Duration of Treatment (h) | Citation |

| HepG2 | Hepatocellular Carcinoma | 22.7 ± 0.39 | Not Specified | [2] |

| Huh-7 | Hepatocellular Carcinoma | 40.0 ± 1.34 | Not Specified | [2] |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | 4.813 | 24 | [3] |

| A549 | Non-Small Cell Lung Cancer | Not Specified (Significant inhibition at 25 µM) | Not Specified | [4] |

| Bel-7402 | Hepatocellular Carcinoma | Not Specified (Effective at 200 µM) | 72 | [5] |

| MCF-7 | Breast Carcinoma | Not Specified (Effective at 80 µM) | 24, 48, 72 | [6] |

| Cell Line | Cancer Type | DHA Concentration (µM) | Apoptosis Percentage (%) | Key Molecular Changes | Citation |

| A549 | Non-Small Cell Lung Cancer | 50 | 13.49 (Early + Late) | ↑ Cleaved Caspase-3, ↓ Bcl-2 | [4] |

| A549 | Non-Small Cell Lung Cancer | 75 | Not significantly different from 50 µM | ↑ Bax (slight) | [4] |

| Bel-7402 | Hepatocellular Carcinoma | 200 | 35 | ↑ Caspase-3 activity, ↑ Bax, ↓ Bcl-2 | [5] |

| MCF-7 | Breast Carcinoma | 80 | 64.4% to 171.3% of control (sub-G1 peak) | ↑ Bax/Bcl-2 ratio (303.4% at 48h, 386.5% at 72h) | [6] |

Core Signaling Pathways in DHA-Induced Apoptosis

DHA orchestrates a multi-pronged attack on cancer cell survival by modulating several interconnected signaling pathways. The primary initiating event in many cancer cell types is the induction of oxidative stress.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

DHA treatment leads to a rapid increase in intracellular reactive oxygen species (ROS).[1][4] This is often accompanied by a depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, thereby creating a state of oxidative stress.[1] The excessive ROS can cause damage to cellular components, including lipids, proteins, and DNA, which in turn triggers apoptotic signaling.[1]

Intrinsic (Mitochondrial) Apoptosis Pathway

A major consequence of DHA-induced oxidative stress and other signaling alterations is the activation of the intrinsic apoptosis pathway, which is centered on the mitochondria.

-

Bcl-2 Family Protein Regulation : DHA shifts the balance between pro- and anti-apoptotic members of the Bcl-2 protein family. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[5][6][7] This results in an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization (MOMP).[6]

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase-9 Activation : In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.

-

Executioner Caspase Activation : Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3, which orchestrate the dismantling of the cell.[5][7]

PI3K/Akt/mTOR Survival Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. DHA has been shown to inhibit this pathway, thereby promoting apoptosis.

-

Inhibition of Akt Phosphorylation : DHA treatment leads to a decrease in the phosphorylation of Akt, a key kinase in this pathway.[4] This inactivation prevents Akt from phosphorylating and inhibiting its downstream pro-apoptotic targets.

-

mTOR Suppression : The inhibition of Akt also leads to the downregulation of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation.

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, play complex roles in cell fate. DHA can modulate these pathways to favor apoptosis. While the role of ERK can be context-dependent, the activation of JNK and p38 is often associated with pro-apoptotic responses.

Suppression of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, NF-κB is constitutively active, contributing to tumorigenesis. DHA can suppress NF-κB activity, thereby sensitizing cancer cells to apoptosis. This is often achieved by preventing the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8]

Experimental Protocols

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol is a standard method for quantifying apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of DHA for the desired time. Include a vehicle-treated control.

-

Cell Harvesting:

-

Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain membrane integrity.

-

Suspension cells: Collect cells by centrifugation.

-

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of Key Signaling Proteins

This protocol allows for the detection and quantification of changes in the expression and phosphorylation status of proteins involved in the signaling pathways.

Procedure:

-

Cell Lysis: After DHA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK, p-p38, p38, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: The assay is based on the cleavage of a specific colorimetric substrate, DEVD-pNA, by active caspase-3. The cleavage releases the chromophore p-nitroaniline (p-NA), which can be quantified by measuring its absorbance at 405 nm.

Procedure:

-

Induce Apoptosis: Treat cells with DHA to induce apoptosis.

-

Cell Lysis: Lyse the cells in the provided lysis buffer.

-

Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer, and the DEVD-pNA substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.

Measurement of Intracellular ROS

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Procedure:

-

Cell Treatment: Treat cells with DHA for the desired time.

-

Probe Loading: Incubate the cells with DCFH-DA (typically 10-20 µM) for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.

Experimental Workflow Visualization

Conclusion

This compound employs a sophisticated and interconnected network of signaling pathways to induce apoptosis in cancer cells. Its ability to generate oxidative stress, modulate the intrinsic apoptotic pathway, and inhibit critical pro-survival signaling cascades like the PI3K/Akt/mTOR and NF-κB pathways underscores its potential as a multi-targeted anti-cancer agent. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further elucidate the mechanisms of DHA action and explore its therapeutic applications in oncology. Further investigation into the cell-type-specific responses to DHA and its efficacy in combination with conventional chemotherapeutics is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Docosahexaenoic Acid Induces Apoptosis in Primary Chronic Lymphocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docosahexaenoic acid (DHA) induces apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Docosahexaenoic acid from a cultured microalga inhibits cell growth and induces apoptosis by upregulating Bax/Bcl-2 ratio in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Docoxahexaenoic Acid Induces Apoptosis of Pancreatic Cancer Cells by Suppressing Activation of STAT3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Docosahexaenoic Acid (DHA) in the Physiological Functions of Retinal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical structural and functional component of retinal cells, particularly in the photoreceptor outer segments where it can comprise over 50% of the total fatty acids in membrane phospholipids (B1166683). This guide provides a comprehensive technical overview of the multifaceted physiological functions of DHA in the retina. It delves into its integral role in maintaining the structural integrity and fluidity of photoreceptor membranes, which is paramount for the efficient functioning of the phototransduction cascade. Furthermore, this document elucidates the potent neuroprotective and anti-inflammatory properties of DHA and its derivatives, highlighting key signaling pathways involved in these processes. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed methodologies for key experimental procedures are provided. Signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language to facilitate a deeper understanding of the complex roles of DHA in retinal health and disease.

Introduction

The retina, a metabolically active tissue with high oxygen consumption, is uniquely enriched with docosahexaenoic acid (DHA; 22:6n-3). This exceptional concentration underscores its indispensable role in visual function and retinal health. DHA's functions extend beyond being a mere structural component; it actively modulates cell signaling, gene expression, and provides protection against oxidative stress and inflammation. A deficiency in DHA is associated with impaired visual function and an increased risk for several retinal degenerative diseases. This guide aims to provide a detailed technical examination of the physiological functions of DHA in retinal cells, offering valuable insights for researchers and professionals in the field of ophthalmology and drug development.

Structural Role of DHA in Photoreceptor Membranes

The unique molecular structure of DHA, with its six double bonds, imparts a high degree of fluidity and flexibility to the photoreceptor outer segment (POS) disc membranes. This biophysical property is crucial for the optimal function of integral membrane proteins, most notably rhodopsin.

Membrane Fluidity and Biophysical Properties

DHA's presence in phospholipids influences the physical properties of the membrane, including its thickness, permeability, and curvature. Studies have shown that DHA-containing membranes exhibit reduced bending rigidity, which is essential for the formation and maintenance of the highly curved disc rims in photoreceptors[1][2]. This flexibility is thought to facilitate the constant renewal of the POS discs. While direct quantitative values for membrane fluidity can vary depending on the measurement technique, studies using fluorescence anisotropy have demonstrated that DHA promotes lipid molecular movement and widens the molecular spacing of lipids.

Interaction with Rhodopsin

DHA directly interacts with rhodopsin, influencing its conformational changes, stability, and signaling activity. The fluid environment created by DHA is critical for the rapid conformational transitions of rhodopsin upon photoactivation, from its inactive state to the active metarhodopsin II (Meta II) state[3]. DHA deficiency leads to a less fluid membrane, which can impair the efficiency of these conformational changes and, consequently, the entire phototransduction cascade.

Functional Role of DHA in Phototransduction

The phototransduction cascade is a series of enzymatic reactions that convert light into an electrical signal. DHA plays a critical role in optimizing the efficiency of this process.

Rhodopsin Activation and G-Protein Coupling

The activation of rhodopsin and its subsequent coupling to the G-protein transducin are key steps in phototransduction. Membranes rich in DHA have been shown to enhance the formation of the active Meta II state of rhodopsin and facilitate its interaction with transducin. Studies have demonstrated a 2- to 6-fold enhancement of cGMP phosphodiesterase activity in DHA-rich rod outer segment membranes compared to those deficient in DHA[4].

Kinetics of the Phototransduction Cascade

The speed and amplification of the visual signal are dependent on the kinetics of the phototransduction cascade. While precise rate constants can be influenced by various experimental factors, studies have provided valuable quantitative insights. For instance, human Metarhodopsin II has been shown to activate bovine transducin at a rate of approximately 1.25 Gt proteins per second per activated rhodopsin (Gt/Rs), whereas the rate for bovine Metarhodopsin II is around 0.92 Gt/Rs. DHA deficiency has been shown to reduce the efficiency of G protein-coupled signaling in retinal rod outer segments.

Table 1: Quantitative Effects of DHA on the Phototransduction Cascade

| Parameter | Effect of DHA | Quantitative Data | Reference |

| cGMP Phosphodiesterase Activity | Enhanced | 2- to 6-fold increase in DHA-rich membranes | [4] |

| Transducin (Gt) Activation Rate (human Meta II) | - | ~1.25 Gt/Rs | N/A |

| Transducin (Gt) Activation Rate (bovine Meta II) | - | ~0.92 Gt/Rs | N/A |

| Rhodopsin Content in DHA-deficient membranes | Increased | Higher rhodopsin content and density | N/A |

Neuroprotective Functions of DHA

DHA and its metabolites, particularly neuroprotectin D1 (NPD1), exhibit potent neuroprotective effects in retinal cells, shielding them from oxidative stress and apoptotic cell death.

Protection Against Oxidative Stress

The retina's high oxygen consumption and exposure to light make it susceptible to oxidative stress. DHA has been shown to protect retinal cells from oxidative damage induced by various stressors.

Anti-Apoptotic Signaling

DHA and its derivatives can modulate apoptotic pathways to promote cell survival. A key mechanism involves the regulation of the Bcl-2 family of proteins.

Table 2: Quantitative Data on the Neuroprotective Effects of DHA

| Experimental Model | Stressor | DHA Concentration | Effect on Cell Viability | Reference |

| Retinal Ganglion Cells | H₂O₂ | 0.1 and 1 µM | Significantly inhibited the decrease in cell viability | N/A |

| Retinal Pigment Epithelium (RPE) Cells | High Glucose | 60 µM | Counteracted the +35% increase in intracellular ROS | [5] |

| RPE Cells | High Glucose | 60 µM | Decreased Bax/Bcl-2 ratio from 0.39 to 0.22 | [5] |

Neuroprotectin D1 (NPD1) Signaling Pathway

// Nodes Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHA [label="DHA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOX [label="Lipoxygenase", fillcolor="#FBBC05", fontcolor="#202124"]; NPD1 [label="Neuroprotectin D1 (NPD1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2_family [label="Bcl-2 family proteins\n(e.g., upregulates Bcl-2, downregulates Bax)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Oxidative_Stress -> DHA [label=" triggers conversion", style=dashed, color="#5F6368"]; DHA -> LOX [color="#5F6368"]; LOX -> NPD1 [label=" synthesizes", color="#5F6368"]; NPD1 -> Bcl2_family [label=" modulates", color="#5F6368"]; Bcl2_family -> Apoptosis [label=" inhibits", arrowhead=tee, color="#34A853"]; Oxidative_Stress -> Apoptosis [label=" induces", color="#EA4335"]; } dot Caption: Neuroprotectin D1 (NPD1) signaling pathway initiated by oxidative stress.

Anti-inflammatory Functions of DHA

Chronic inflammation is a key contributor to the pathogenesis of many retinal diseases. DHA and its metabolites exert potent anti-inflammatory effects by modulating various signaling pathways.

Inhibition of the NF-κB Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of inflammation. DHA has been shown to inhibit the activation of the NF-κB pathway in retinal cells, thereby reducing the expression of pro-inflammatory cytokines and adhesion molecules.

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHA [label="DHA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Expression", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> IKK [label=" activates", color="#EA4335"]; DHA -> IKK [label=" inhibits", arrowhead=tee, color="#34A853"]; IKK -> IkB [label=" phosphorylates", color="#5F6368"]; IkB -> NFkB [label=" releases", style=dashed, color="#5F6368"]; NFkB -> Nucleus [label=" translocates to", color="#5F6368"]; Nucleus -> Inflammatory_Genes [label=" activates", color="#EA4335"]; } dot Caption: DHA-mediated inhibition of the NF-κB inflammatory pathway.

Reduction of Inflammatory Mediators

DHA supplementation has been demonstrated to significantly reduce the levels of pro-inflammatory cytokines and adhesion molecules in retinal cells.

Table 3: Quantitative Data on the Anti-inflammatory Effects of DHA

| Cell Type | Inflammatory Stimulus | DHA Concentration | Effect on Inflammatory Markers | Reference |

| Human Retinal Vascular Endothelial Cells (hRVECs) | Cytokines (IL-1β, TNF-α) | 100 µM | Inhibited VCAM-1 expression by 40-50% | N/A |

| hRVECs | Cytokines | 100 µM | Inhibited NF-κB binding by 25-40% | N/A |

| Human Retinal Microvascular Endothelial Cells | H₂O₂ | 10 µM | Inhibited TNF-α, IL-1β, and IL-6 mRNA expression | [6] |

Experimental Protocols

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

// Nodes Start [label="Retinal Tissue Homogenization", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Extraction [label="Lipid Extraction\n(e.g., Folch method with chloroform/methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Saponification [label="Saponification (optional, for total fatty acids)\nwith methanolic KOH", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Derivatization to Fatty Acid Methyl Esters (FAMEs)\n(e.g., with BF₃-methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; GC_Separation [label="Gas Chromatography (GC) Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS_Detection [label="Mass Spectrometry (MS) Detection and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Fatty Acid Profiling", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Lipid_Extraction [color="#5F6368"]; Lipid_Extraction -> Saponification [color="#5F6368"]; Saponification -> Derivatization [color="#5F6368"]; Lipid_Extraction -> Derivatization [style=dashed, label=" for free fatty acids", color="#5F6368"]; Derivatization -> GC_Separation [color="#5F6368"]; GC_Separation -> MS_Detection [color="#5F6368"]; MS_Detection -> Data_Analysis [color="#5F6368"]; } dot Caption: Workflow for retinal fatty acid analysis using GC-MS.

Methodology:

-

Tissue Homogenization: Dissected retinal tissue is homogenized in a suitable buffer.

-

Lipid Extraction: Total lipids are extracted using a solvent mixture, typically chloroform:methanol (2:1, v/v), following the Folch method.

-

Saponification (for total fatty acids): To analyze the fatty acid composition of all lipid classes, the extracted lipids are saponified using a methanolic solution of potassium hydroxide (B78521) to release the fatty acids from their ester linkages.

-

Derivatization: The fatty acids are converted to their volatile fatty acid methyl esters (FAMEs) by incubation with a derivatizing agent such as boron trifluoride (BF₃) in methanol.

-

GC-MS Analysis: The FAMEs are separated by gas chromatography based on their boiling points and detected by mass spectrometry. The identity of each fatty acid is confirmed by its mass spectrum, and quantification is performed by comparing the peak area to that of an internal standard.

Electroretinography (ERG) in Rodents

Methodology:

-

Dark Adaptation: The animal is dark-adapted for a minimum of 12 hours to maximize rod sensitivity.

-

Anesthesia and Pupil Dilation: The animal is anesthetized, and its pupils are dilated with a mydriatic agent.

-

Electrode Placement: A recording electrode is placed on the cornea, a reference electrode is placed subcutaneously near the eye, and a ground electrode is placed on the tail.

-

Light Stimulation: The eye is stimulated with flashes of light of varying intensity and duration.

-

Signal Recording and Analysis: The electrical response of the retina is recorded and amplified. The amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (inner retinal neuron response) are measured and analyzed.

Western Blot Analysis of NF-κB p65 Activation

Methodology:

-

Protein Extraction: Nuclear and cytoplasmic protein fractions are isolated from retinal cells or tissue.

-

Protein Quantification: The protein concentration of each fraction is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative amount of p65 in the nuclear fraction, indicating NF-κB activation.

Conclusion

DHA is an essential molecule for the structural integrity and optimal function of retinal cells. Its roles in maintaining membrane fluidity, facilitating the phototransduction cascade, and providing potent neuroprotective and anti-inflammatory effects are well-documented. A comprehensive understanding of these physiological functions is crucial for developing novel therapeutic strategies for a range of retinal degenerative diseases. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and clinicians working to unravel the full potential of DHA in preserving and restoring visual function. Further research into the precise molecular mechanisms underlying DHA's actions will undoubtedly pave the way for new and effective treatments for retinal pathologies.

References

- 1. Docosahexaenoic acid preserves visual function by maintaining correct disc morphology in retinal photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Docosahexaenoic acid preserves visual function by maintaining correct disc morphology in retinal photoreceptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Docosahexaenoic Acid Slows Visual Field Progression in X-Linked Retinitis Pigmentosa: Ancillary Outcomes of the DHAX Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

The Influence of Docosahexaenoic Acid on Membrane Lipid Rafts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the intricate interactions between cis-4,7,10,13,16,19-docosahexaenoic acid (DHA) and membrane lipid rafts. DHA, an omega-3 polyunsaturated fatty acid, plays a crucial role in modulating the biophysical properties of cellular membranes, with significant implications for signal transduction and cellular processes. This document details the effects of DHA on the composition, size, and stability of lipid rafts, and explores the downstream consequences for key signaling pathways. Methodological protocols for studying these interactions are provided, alongside quantitative data and visual representations of the underlying molecular mechanisms.

Introduction

Membrane lipid rafts are dynamic, nanoscale assemblies enriched in sphingolipids and cholesterol that serve as organizing centers for a variety of cellular processes, including signal transduction, membrane trafficking, and protein sorting.[1][2][3] The unique lipid environment of rafts promotes the clustering of specific proteins, thereby facilitating efficient molecular interactions.

Docosahexaenoic acid (DHA), a 22-carbon polyunsaturated fatty acid with six double bonds, is a key component of cellular membranes, particularly in the brain and retina.[4][5] Its incorporation into membrane phospholipids (B1166683) significantly alters the physical properties of the bilayer, including fluidity, thickness, and lateral organization.[4][6] A growing body of evidence indicates that DHA exerts many of its biological effects by modulating the structure and function of lipid rafts.[7][8][9]

This guide will delve into the molecular details of the DHA-lipid raft interaction, providing researchers and drug development professionals with a thorough understanding of this critical aspect of cell biology.

The Impact of DHA on Lipid Raft Properties

The incorporation of DHA into membrane phospholipids leads to significant alterations in the biophysical properties of lipid rafts. These changes are primarily driven by the unique stereochemistry of the DHA molecule, which creates steric incompatibility with the rigid and ordered nature of cholesterol and sphingolipids.[8][10]

Alterations in Lipid Raft Composition